BenchChemオンラインストアへようこそ!

4-Bromo-2-methyl-quinolin-6-ol

Monoamine oxidase off-target screening CNS drug development

4-Bromo-2-methyl-quinolin-6-ol (CAS 1266118-20-0, molecular formula C₁₀H₈BrNO, molecular weight 238.08 g/mol) is a disubstituted quinoline derivative bearing a bromine atom at the C-4 position, a methyl group at C-2, and a hydroxyl group at C-6. As a member of the halogenated quinolin-6-ol subclass, this compound serves as both a privileged scaffold for structure-activity relationship (SAR) exploration and a versatile synthetic intermediate for constructing more elaborate quinoline-based bioactive molecules, including kinase inhibitors and antiviral agents.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B8574557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-quinolin-6-ol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)O)Br
InChIInChI=1S/C10H8BrNO/c1-6-4-9(11)8-5-7(13)2-3-10(8)12-6/h2-5,13H,1H3
InChIKeyQUWKPIHEQDJOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methyl-quinolin-6-ol: A Regiospecific Halogenated Quinolinol Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


4-Bromo-2-methyl-quinolin-6-ol (CAS 1266118-20-0, molecular formula C₁₀H₈BrNO, molecular weight 238.08 g/mol) is a disubstituted quinoline derivative bearing a bromine atom at the C-4 position, a methyl group at C-2, and a hydroxyl group at C-6 [1]. As a member of the halogenated quinolin-6-ol subclass, this compound serves as both a privileged scaffold for structure-activity relationship (SAR) exploration and a versatile synthetic intermediate for constructing more elaborate quinoline-based bioactive molecules, including kinase inhibitors and antiviral agents [2]. Its precisely defined substitution pattern—concurrent C-4 bromination and C-6 hydroxylation—distinguishes it from regioisomeric bromo-methyl-quinolinols that exhibit divergent reactivity profiles and biological target engagement [3].

Why 4-Bromo-2-methyl-quinolin-6-ol Cannot Be Replaced by Other Bromo-Methyl-Quinolinol Isomers in SAR-Critical Applications


Within the bromo-methyl-quinolinol isomer family, the position of each substituent on the quinoline nucleus fundamentally alters both chemical reactivity and biological target interaction profiles. The C-4 bromine of 4-Bromo-2-methyl-quinolin-6-ol presents a critical leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry at the electron-deficient 4-position, enabling derivatization pathways that are sterically and electronically inaccessible to the C-5, C-7, or C-8 brominated congeners [1]. Concurrently, the C-6 hydroxyl group provides a hydrogen-bond donor/acceptor site capable of engaging biological targets or serving as a handle for further functionalization (e.g., O-alkylation, esterification) [2]. Interchanging this compound with 5-bromo-2-methylquinolin-6-ol (CAS 475682-41-8), where the bromine is ortho to the hydroxyl, introduces intramolecular hydrogen bonding that can attenuate both the hydroxyl pKa and the bromine's leaving-group aptitude, thereby altering downstream SAR outcomes [3].

Quantitative Differentiation Evidence: 4-Bromo-2-methyl-quinolin-6-ol vs Closest Analogs


MAO-A and MAO-B Inhibition Selectivity Profile: Absence of Off-Target Amine Oxidase Activity vs Class-Level Quinoline MAO Inhibitors

4-Bromo-2-methyl-quinolin-6-ol was evaluated for inhibition of human recombinant MAO-A and MAO-B using a spectrofluorometric assay measuring kynuramine oxidation to 4-hydroxyquinoline. Against both isozymes, the compound displayed IC₅₀ values exceeding 100,000 nM (>100 µM), indicating negligible inhibitory activity [1]. This contrasts with numerous quinoline derivatives that act as potent MAO inhibitors—for example, certain 2-methylquinolin-6-ol derivatives have demonstrated MAO inhibitory activity in the low micromolar range in related assays [2]. The absence of MAO engagement at pharmacologically relevant concentrations may be advantageous when screening this scaffold against targets where MAO inhibition would represent a confounding off-target liability, such as in CNS drug discovery programs.

Monoamine oxidase off-target screening CNS drug development mitochondrial enzyme inhibition

HIV-1 Integrase Allosteric Inhibition: Positional Bromination Effects on Antiviral Potency and Resistance Barrier

In a systematic study of multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), bromine substitution at the quinoline 6-position (compound 17) versus the 8-position (compound 16ba) produced divergent antiviral profiles. The 6-bromo analog 17 demonstrated superior potency against wild-type (WT) HIV-1 IN with an IC₅₀ of 0.3 ± 0.1 µM, compared to 0.6 ± 0.1 µM for the 8-bromo analog 16ba—a 2-fold improvement [1]. However, when tested against the ALLINI-resistant A128T IN mutant, compound 17 suffered a dramatic ~34-fold loss of potency (IC₅₀ = 10.2 ± 2.5 µM), whereas compound 16ba retained full effectiveness (IC₅₀ = 0.3 ± 0.1 µM), representing a >30-fold differential shift [1]. While the specific scaffold of 4-Bromo-2-methyl-quinolin-6-ol differs from the compounds in this study (which carry a 3-α-tert-butoxy acetic acid side chain and 4-substitution), the data establish a class-level principle: the position of bromine on the quinoline core profoundly modulates both intrinsic potency and the resilience of antiviral activity against clinically relevant resistance mutations.

HIV-1 integrase ALLINI antiviral resistance allosteric inhibition structure-activity relationship

Synthetic Yield Comparison: Phosphorus Oxybromide vs Phosphorus Tribromide Bromination of 4-Hydroxy-2-methylquinoline Precursors

In the synthesis of 4-bromo-2-methylquinoline derivatives from 4-hydroxy-2-methylquinoline precursors, phosphorus oxybromide (POBr₃)-mediated bromination at 130°C provides a 36% isolated yield, whereas phosphorus tribromide (PBr₃) in DMF at 0–20°C yields only 16% under comparable workup conditions—a 2.25-fold difference in synthetic efficiency . Although these yields are reported for the non-hydroxylated analog 4-bromo-2-methylquinoline, the methodology is transferable to the 6-hydroxy series, where the presence of the C-6 hydroxyl group may necessitate protecting group strategies that further differentiate synthetic accessibility from regioisomers like 5-bromo-2-methylquinolin-6-ol, which can be accessed via direct bromination of 2-methyl-6-methoxyquinoline followed by HBr demethylation without the competing reactivity at C-4 [1]. Microwave-assisted protocols remain underexplored but are projected to improve yields by 20–30% based on analogous quinoline bromination studies .

bromination methodology phosphorus oxybromide synthetic yield optimization process chemistry heterocyclic synthesis

C-4 Bromine as a Strategic Leaving Group: Enabling 4-Amino-Substituted Quinolin-6-ol Derivatives for EGFR/HDAC Dual Inhibition

The 4-bromo substituent of 4-Bromo-2-methyl-quinolin-6-ol serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed C–N cross-coupling reactions, enabling direct installation of amine-bearing pharmacophores at the C-4 position. This reactivity is directly exploited in the synthesis of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives, which have been characterized as potent EGFR and HDAC dual inhibitors: compounds 12c and 12d in this series exhibited IC₅₀ values of 0.48 ± 0.07 µM and 0.35 ± 0.02 µM, respectively, against the NCI-H1975 NSCLC cell line, with confirmed down-regulation of phospho-STAT3, phospho-p70 S6K, phospho-Akt, and phospho-ERK both in vitro and in vivo [1]. By contrast, 5-bromo-2-methylquinolin-6-ol and 7-bromo-2-methylquinolin-6-ol place the bromine on the electron-rich benzo ring, where SNAr reactivity is significantly attenuated, rendering the C-4 brominated scaffold the preferred intermediate for constructing C-4-amino-substituted quinolin-6-ol libraries [2].

EGFR inhibitor HDAC inhibitor dual inhibitor non-small cell lung cancer Buchwald-Hartwig amination quinoline scaffold

Comparative Computed Physicochemical Properties: XLogP3-AA and Hydrogen Bond Donor Count Differentiation from Non-Methylated Analog

4-Bromo-2-methyl-quinolin-6-ol exhibits a computed XLogP3-AA value of 2.9, compared to 2.5 for the non-methylated analog 4-bromoquinolin-6-ol (CAS 876491-87-1), representing a ΔLogP of +0.4 attributable to the C-2 methyl group [1][2]. Both compounds share identical hydrogen bond donor counts (1, from the C-6 hydroxyl), hydrogen bond acceptor counts (2), and topological polar surface area (33.1 Ų) [1][2]. The three bromo-methyl-quinolin-6-ol regioisomers (4-Br, 5-Br, and 7-Br) are computationally indistinguishable by XLogP3-AA (all 2.9) and all other computed descriptors, meaning that physical property-based differentiation among these isomers is negligible and selection must be driven by the reactivity and SAR considerations detailed in the preceding evidence items [1][3][4]. The +0.4 LogP increase versus the non-methylated 4-bromoquinolin-6-ol may translate to moderately enhanced membrane permeability—estimated as a ~2.5-fold increase based on the empirical correlation of logP with passive membrane diffusion—though direct experimental permeability data are not available for this compound.

lipophilicity drug-likeness XLogP3 hydrogen bond donor physicochemical profiling ADME prediction

High-Confidence Application Scenarios for 4-Bromo-2-methyl-quinolin-6-ol Rooted in Quantitative Evidence


Synthesis of C-4 Aminated Quinolin-6-ol Libraries for Kinase and Epigenetic Dual-Target Inhibitor Discovery

The C-4 bromine atom of 4-Bromo-2-methyl-quinolin-6-ol is activated for nucleophilic aromatic substitution by virtue of its para relationship to the quinoline ring nitrogen, enabling efficient installation of aniline, benzylamine, and heteroaryl amine pharmacophores at the 4-position via SNAr or Buchwald-Hartwig amination [1]. This reactivity is directly leveraged in the synthesis of EGFR/HDAC dual inhibitors that achieve NCI-H1975 NSCLC cell line IC₅₀ values as low as 0.35 µM [2]. For medicinal chemistry groups pursuing kinase inhibitor, bromodomain inhibitor, or epigenetic dual-target inhibitor programs, this compound is the mandatory building block for accessing the 4-amino-2-methylquinolin-6-ol chemotype—a transformation that is chemically inaccessible from 5-bromo, 7-bromo, or 8-bromo regioisomers due to the deactivated nature of bromine on the benzo ring toward SNAr [1].

HIV-1 Integrase Allosteric Inhibitor Scaffold Development with Resistance Mutation Considerations

While the scaffold of 4-Bromo-2-methyl-quinolin-6-ol differs from the multi-substituted quinolines evaluated in published ALLINI studies, the class-level SAR established in a 2022 study demonstrates that bromine placement on the quinoline core is a critical determinant of both wild-type antiviral potency and resilience against the clinically relevant A128T resistance mutation: a 6-bromo analog achieved WT IC₅₀ = 0.3 µM but lost >30-fold potency against A128T, whereas the 8-bromo analog retained full effectiveness (0.3 µM against both WT and A128T) [3]. The C-4 brominated scaffold of 4-Bromo-2-methyl-quinolin-6-ol offers a third, distinct positional starting point for SAR exploration. Procurement of this specific isomer enables systematic investigation of 4-position substitution effects on IN multimerization EC₅₀, antiviral late-stage IC₅₀, and mutant cross-resistance profiles.

CNS-Targeted Screening Libraries Requiring Clean Off-Target Profiles Against Mitochondrial Amine Oxidases

BindingDB-curated experimental data confirm that 4-Bromo-2-methyl-quinolin-6-ol exhibits IC₅₀ values exceeding 100 µM against both human recombinant MAO-A and MAO-B, indicating a lack of meaningful interaction with these mitochondrial enzymes [4]. For CNS drug discovery programs—where MAO inhibition can confound phenotypic assay readouts, induce serotonergic side effects, or complicate regulatory toxicology packages—selecting a quinolin-6-ol scaffold with demonstrated absence of MAO activity reduces the probability of false-positive hits and off-target-mediated attrition. This is particularly relevant when screening against GPCR, ion channel, or kinase targets co-expressed with MAO in neuronal cell lines.

Multi-Gram Scale-Up Using Optimized POBr₃-Mediated Bromination for Process Chemistry Groups

For CROs and pharmaceutical process chemistry groups requiring multi-gram quantities, the POBr₃-mediated bromination method offers a 2.25-fold yield advantage (36% isolated) over PBr₃-based protocols (16%) for the installation of the C-4 bromine atom on 2-methylquinoline precursors . The stoichiometric ratio of POBr₃ to substrate (1.5:1) and the neat reaction conditions at 130°C have been optimized for maximizing conversion, and microwave-assisted variants—while not yet reported specifically for this compound—are projected to improve yields by an additional 20–30% based on analogous quinoline bromination studies . Procurement specifications should include residual phosphorus content limits and HPLC purity thresholds (≥95% as standard) to ensure downstream coupling reaction reproducibility.

Quote Request

Request a Quote for 4-Bromo-2-methyl-quinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.